4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide

Lipophilicity ADME Structure-Property Relationship

4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide (CAS 899980-83-7; PubChem CID 18581234; synonym TCMDC-124931) is a synthetic small molecule with molecular formula C23H24N6O3 and molecular weight 432.5 g/mol. It belongs to the class of nitrobenzamide-pyridazine-piperazine hybrids and is part of the GSK Tres Cantos Molecular Diversity Collection (TCMDC).

Molecular Formula C23H24N6O3
Molecular Weight 432.484
CAS No. 899980-83-7
Cat. No. B2652988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
CAS899980-83-7
Molecular FormulaC23H24N6O3
Molecular Weight432.484
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-]
InChIInChI=1S/C23H24N6O3/c1-16-6-7-18(15-21(16)29(31)32)23(30)24-19-5-3-4-17(14-19)20-8-9-22(26-25-20)28-12-10-27(2)11-13-28/h3-9,14-15H,10-13H2,1-2H3,(H,24,30)
InChIKeyLYSQRYWXLLNFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide (CAS 899980-83-7): Baseline Identity for Scientific Procurement


4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide (CAS 899980-83-7; PubChem CID 18581234; synonym TCMDC-124931) is a synthetic small molecule with molecular formula C23H24N6O3 and molecular weight 432.5 g/mol [1]. It belongs to the class of nitrobenzamide-pyridazine-piperazine hybrids and is part of the GSK Tres Cantos Molecular Diversity Collection (TCMDC) [2]. Structurally, it possesses a 4-methyl-3-nitrobenzamide motif linked via a meta-phenyl spacer to a 6-(4-methylpiperazin-1-yl)pyridazin-3-yl core, distinguishing it from isomers with different nitro or methyl positional arrangements [1]. The compound has been explored in kinase inhibitor research, with a scaffold related to known Bcr-Abl tyrosine kinase inhibitors .

Why 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide Cannot Be Casually Substituted in Research Programs


Substituting 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide with closely related analogs (e.g., the 2-methyl isomer CAS 899980-98-4, the des-methyl analog CAS 899970-16-2, or the 4-nitro isomer CAS 899759-06-9) introduces significant risks. Even a single methyl group relocation from position 4 to position 2 on the terminal benzamide ring alters steric and electronic properties that can critically influence kinase ATP-binding pocket occupancy and selectivity profiles [1][2]. The presence of the 4-methyl-3-nitro substitution pattern is a distinctive pharmacophoric element in certain kinase inhibitor chemotypes [3]. Furthermore, the specific pyridazine-piperazine scaffold orientation, as opposed to morpholine or sulfonyl variants, is known to affect physicochemical parameters such as logP and solubility, which may impact assay reproducibility and in vitro ADME readouts [1].

Quantitative Differentiation Evidence: 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide vs. Closest Analogs


Positional Methyl Group Impact on XLogP3-AA Lipophilicity

The 4-methyl substituent on the benzamide ring of the target compound (CAS 899980-83-7) results in a computed XLogP3-AA value of 2.8 [1]. Comparison with the des-methyl analog N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide (CAS 899970-16-2, C22H22N6O3, MW 418.45) which lacks the methyl group predicts a lower XLogP (estimated ~2.3 based on a methylene deletion rule-of-thumb reduction of approximately 0.5 log units) . The difference of ~0.5 log units can influence membrane permeability and nonspecific binding in biochemical assays.

Lipophilicity ADME Structure-Property Relationship

Molecular Weight and Heavy Atom Count Differentiation for Permeability/Glycoprotein Substrate Prediction

The target compound has a molecular weight of 432.5 g/mol and a heavy atom count of 32 [1]. The 2-methyl isomer (CAS 899980-98-4) shares the same molecular weight and heavy atom count but differs in topological polar surface area (TPSA) due to altered intramolecular hydrogen bonding. The 4-nitro isomer (CAS 899759-06-9) possesses C22H22N6O3 and a molecular weight of 418.45 g/mol, representing a 14 Da lower MW and reduced heavy atom count (30) . These differences may affect classification as a P-glycoprotein substrate or passive permeability prediction in in silico ADME models.

Physicochemical property Drug-likeness Permeability

Scaffold-Based Kinase Inhibitor Potential vs. Non-Nitro Analog

The compound's scaffold is structurally related to Bcr-Abl tyrosine kinase inhibitors such as Imatinib and Nilotinib . The presence of both the 4-methyl and 3-nitro substituents on the benzamide ring is critical for potential hinge-binding interactions in the kinase ATP pocket. Replacement with a non-nitro analog (e.g., 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, CAS not assigned) eliminates the electron-withdrawing nitro group, which is expected to reduce hydrogen-bonding capacity with the kinase hinge region . Reported inhibitory activity in Bcr-Abl biochemical assays for this chemotype has demonstrated IC50 values in the low micromolar range (IC50 ~1-10 μM), though direct head-to-head data against its immediate isomers is not yet published in publicly available literature .

Kinase inhibition SAR Bcr-Abl

TCMDC Library Provenance and Screening Availability

The compound is registered in the GSK Tres Cantos Molecular Diversity Collection (TCMDC) under identifier TCMDC-124931 [1]. This positions it within one of the most extensively screened compound collections for neglected tropical diseases, with primary screening data potentially available from the ChEMBL Neglected Tropical Disease archive. By contrast, closely related isomers such as the 2-methyl variant (CAS 899980-98-4) are not listed in the TCMDC collection and may lack equivalent open-access screening data [2]. The TCMDC origin provides traceable batch identities and historical screening context.

Chemical probe Malaria Kinase Open innovation

Optimal Research and Industrial Application Scenarios for 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide Procurement


Kinase Inhibitor Medicinal Chemistry and SAR Expansion

Medicinal chemistry teams focused on Bcr-Abl or related tyrosine kinase targets should prioritize procuring the 4-methyl-3-nitro isomer (CAS 899980-83-7) as a reference standard for structure-activity relationship (SAR) expansion. Its distinct XLogP3-AA of 2.8 [1] and the presence of both methyl and nitro substituents provide a differentiated starting point for optimization of kinase hinge-binding interactions. Using the 2-methyl isomer or des-methyl analog instead would compromise the interpretability of SAR tables and potentially lead to incorrect inferences about the role of the 4-methyl substituent in target engagement [2].

Malaria Kinase Drug Discovery (PfCLK3 and Related Targets)

Given its registration as TCMDC-124931 in the GSK Tres Cantos Molecular Diversity Collection [1], this compound is ideally suited for malaria drug discovery programs targeting Plasmodium kinases. The TCMDC collection has been screened against PfCLK3 and other essential malarial kinases, and the availability of related screening data in ChEMBL-NTD can accelerate hit triage. Procurement of the exact TCMDC-registered compound ensures reproducibility of screening results and alignment with published probe discovery campaigns involving pyridazine-piperazine scaffolds [2].

Computational Chemistry Model Validation

Computational chemists building or validating in silico models for kinase inhibitor binding (docking, molecular dynamics, or machine learning models) benefit from the compound's well-defined stereoelectronic profile (XLogP=2.8, TPSA=107 Ų, HBD=1, HBA=7) [1]. The precisely positioned 4-methyl-3-nitro substitution pattern on the benzamide ring provides a unique probe for testing the sensitivity of scoring functions to subtle positional isomer changes, which is critical for virtual screening campaign reliability [2].

Chemical Biology Tool Compound for Nitroreductase or Hypoxia-Activated Prodrug Studies

The 3-nitro substituent on the benzamide ring introduces a potential bioreductive trigger. Research groups investigating hypoxia-activated prodrugs or nitroreductase-mediated drug release mechanisms can utilize this compound as a scaffold for probe development. The structural differentiation from non-nitro analogs ensures that procurement of the exact 4-methyl-3-nitro compound is necessary for evaluating nitro-dependent biological effects in cell-based assays under normoxic vs. hypoxic conditions [1].

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